molecular formula C20H16O2 B339302 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE

Cat. No.: B339302
M. Wt: 288.3 g/mol
InChI Key: WGSBEPYBKQIAQL-UHFFFAOYSA-N
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Description

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE is an organic compound with a complex structure that includes a biphenyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE typically involves the reaction of biphenyl derivatives with phenylethanone under specific conditions. One common method includes the use of a coupling reaction between a biphenyl halide and a phenylethanone derivative in the presence of a catalyst. The reaction is usually carried out in an ether solvent, and the conditions may vary depending on the desired yield and purity .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments. The industrial methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents like ether or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols. Substitution reactions can lead to a variety of biphenyl derivatives, depending on the nucleophile used .

Scientific Research Applications

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE is unique due to its specific combination of the biphenyl and phenylethanone groups.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

1-phenyl-2-(2-phenylphenoxy)ethanone

InChI

InChI=1S/C20H16O2/c21-19(17-11-5-2-6-12-17)15-22-20-14-8-7-13-18(20)16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

WGSBEPYBKQIAQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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